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molecular formula C3HBr2NS B130268 2,4-Dibromothiazole CAS No. 4175-77-3

2,4-Dibromothiazole

Cat. No. B130268
M. Wt: 242.92 g/mol
InChI Key: MKEJZKKVVUZXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173137B2

Procedure details

Synthesis of 2-Dimethylamino-4-tremthylstannylthiazole 386 as illustrated in FIG. 53. 2,4-Dibromothiazole (358; 1.0 equiv) was dissolved in DMF (0.1 M) and heated at 150–160° C. for 8 h, upon which completion of the reaction was indicated by TLC. The mixture was poured into water and extracted with ether (2×). Drying (MgSO4) and evaporation of the solvents gave 2-dimethylamino-4-bromothiazole 385, which was isolated after flash column chromatography (silica gel, 5% EtOAc in hexanes) in 89% yield.
[Compound]
Name
2-Dimethylamino-4-tremthylstannylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.O.[CH3:9][N:10](C=O)[CH3:11]>>[CH3:9][N:10]([CH3:11])[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1

Inputs

Step One
Name
2-Dimethylamino-4-tremthylstannylthiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 150–160° C. for 8 h, upon which completion of the reaction
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
CN(C=1SC=C(N1)Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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